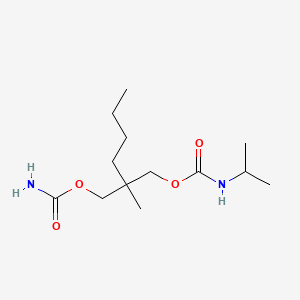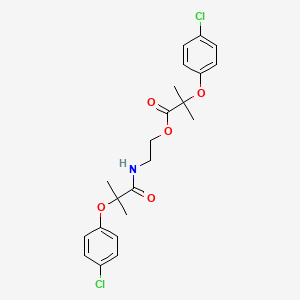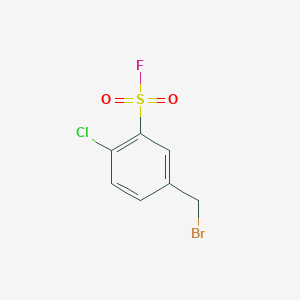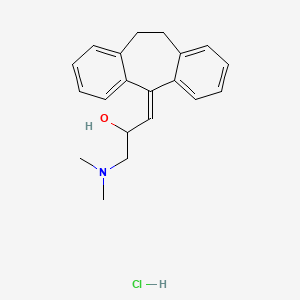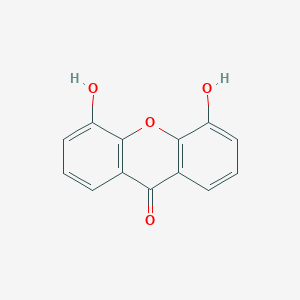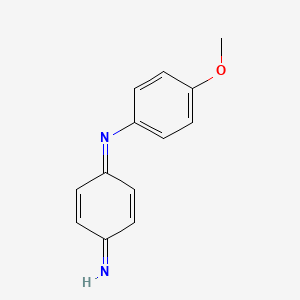
N~1~-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine is an organic compound with the molecular formula C13H12N2O. It is characterized by a cyclohexa-2,5-diene-1,4-diimine core substituted with a 4-methoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine typically involves the reaction of 4-methoxyaniline with cyclohexa-2,5-diene-1,4-dione under specific conditions. One common method includes the use of pyridine as a solvent and cooling the reaction mixture to 0°C . Another method involves the reaction of arenethiols with N,N’-dichlorocyclohexa-2,5-diene-1,4-diimines in dioxane in the presence of aqueous sodium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N1-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N~1~-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N1-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine exerts its effects involves interactions with various molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its use and the nature of the derivatives being studied .
Comparaison Avec Des Composés Similaires
2,5-Cyclohexadiene-1,4-diimine: A structurally similar compound with different substituents.
1,4-Benzoquinone diimine: Another related compound with quinone functionality.
Uniqueness: N1-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical properties and reactivity. This substitution can influence the compound’s stability, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
33840-14-1 |
|---|---|
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
4-N-(4-methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C13H12N2O/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9,14H,1H3 |
Clé InChI |
GVOZQSMHPUVNAT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=C2C=CC(=N)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


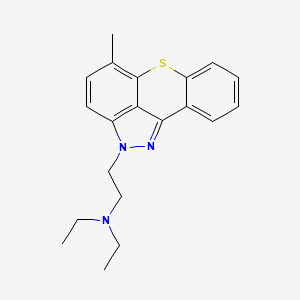

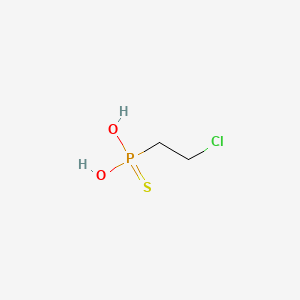
![4-[(Diethylamino)methyl]phenol](/img/structure/B14693097.png)
![Trimethyl[(triphenylmethyl)peroxy]silane](/img/structure/B14693103.png)
![1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine](/img/structure/B14693111.png)
![Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B14693118.png)


